(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a complex organic molecule featuring a combination of heterocyclic structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: The pyridine ring with chloro and trifluoromethyl substituents can be synthesized through halogenation and subsequent trifluoromethylation reactions.
Formation of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Coupling reactions: The pyridine and triazole rings are then coupled through a sulfanyl linkage, often using thiol-based reagents.
Formation of the enenitrile moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction typically involves binding to the active site or allosteric sites, leading to modulation of the target’s activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Chimassorb® light stabilizer: Used in TPO roofing membranes to improve durability.
1D open-framework metal phosphate proton conductors: Known for their high proton conductivity.
Uniqueness
The uniqueness of (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile lies in its combination of functional groups and heterocyclic structures, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C16H14ClF3N4OS
- Molecular Weight : 392.82 g/mol
The biological activity of this compound primarily stems from its interactions with various biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, while the pyridine and methoxyphenyl groups may contribute to its ability to modulate enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial effects. For instance:
- A study demonstrated that triazole derivatives showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antidiabetic Properties
Research has shown that related compounds can exhibit antidiabetic effects by inhibiting enzymes such as alpha-amylase and alpha-glucosidase. The compound's structural features may allow it to act similarly:
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown IC50 values in the range of 2.36 μM for effective antioxidant activity .
Case Studies
- In Vivo Studies : In a study assessing the acute toxicity in albino mice, no significant behavioral changes were observed after administration of varying concentrations of a related compound over a 72-hour period, indicating a favorable safety profile .
- Enzyme Inhibition Studies : A derivative exhibited an IC50 value of 0.91 μM in PTP1B inhibition assays, demonstrating potential for managing diabetes through insulin sensitivity modulation .
Properties
IUPAC Name |
(Z)-2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5OS/c1-29-14-4-2-11(3-5-14)6-12(8-24)17-26-16(27-28-17)10-30-18-15(20)7-13(9-25-18)19(21,22)23/h2-7,9H,10H2,1H3,(H,26,27,28)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALUSMBTQAABM-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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